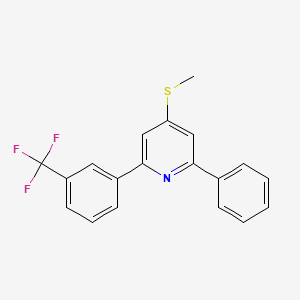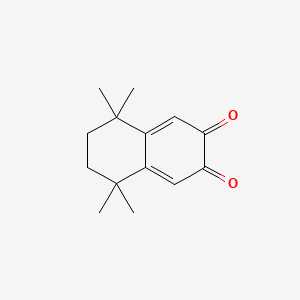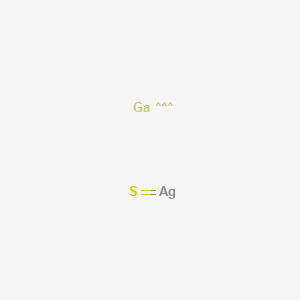
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione is a complex organic compound with a unique structure characterized by a cyclooctadecane ring substituted with four methyl groups and two ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,18,18-Tetramethylcyclooctadecane-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by methylation and oxidation steps to introduce the methyl groups and ketone functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, such as halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism by which 3,3,18,18-Tetramethylcyclooctadecane-1,2-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctadecane-1,2-dione: Lacks the methyl substitutions, resulting in different chemical and physical properties.
3,3,18,18-Tetramethylcyclooctadecane:
Uniqueness
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione is unique due to the presence of both methyl groups and ketone functionalities, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
139176-07-1 |
|---|---|
Molekularformel |
C22H40O2 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
3,3,18,18-tetramethylcyclooctadecane-1,2-dione |
InChI |
InChI=1S/C22H40O2/c1-21(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-22(3,4)20(24)19(21)23/h5-18H2,1-4H3 |
InChI-Schlüssel |
AGJRLWIJQUQEDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCCCCCCCCCCCC(C(=O)C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


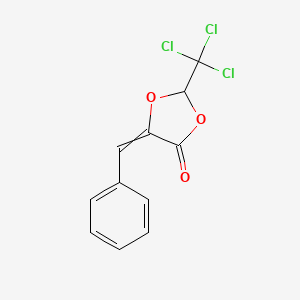

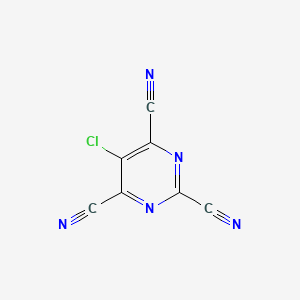
![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
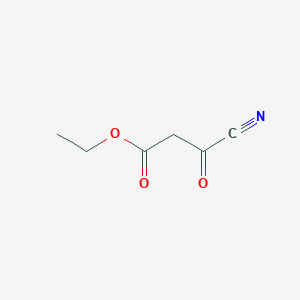
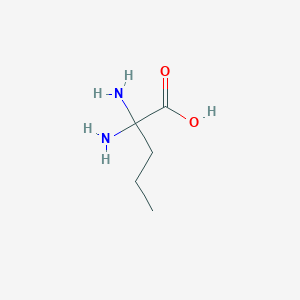
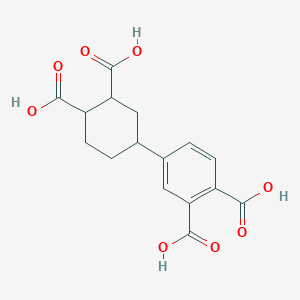
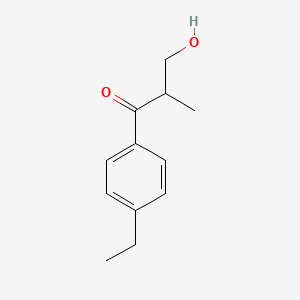

![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
